molecular formula C8H9Cl2NO3 B1357150 3,5-Dichloro-2,4,6-trimethoxypyridine CAS No. 2412-97-7

3,5-Dichloro-2,4,6-trimethoxypyridine

Cat. No.: B1357150
CAS No.: 2412-97-7
M. Wt: 238.06 g/mol
InChI Key: WSPOVNWWCSXCBN-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,4,6-trimethoxypyridine: is a heterocyclic aromatic compound with the molecular formula C8H9Cl2NO3 It is characterized by the presence of three methoxy groups and two chlorine atoms attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2,4,6-trimethoxypyridine typically involves the chlorination and methoxylation of pyridine derivatives. One common method includes the reaction of 3,5-dichloropyridine with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to facilitate the substitution of hydrogen atoms with methoxy groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3,5-Dichloro-2,4,6-trimethoxypyridine can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms or methoxy groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield various substituted pyridine derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in partially dechlorinated or demethoxylated compounds.

Scientific Research Applications

Chemistry: 3,5-Dichloro-2,4,6-trimethoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is studied for its potential bioactivity. It may act as a ligand in the development of enzyme inhibitors or receptor modulators.

Medicine: The compound’s derivatives are explored for their therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2,4,6-trimethoxypyridine and its derivatives involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

    3,5-Dichloro-2,4,6-trifluoropyridine: Similar in structure but with fluorine atoms instead of methoxy groups.

    3,5-Dichloro-2,4,6-trimethylpyridine: Contains methyl groups instead of methoxy groups.

    3,5-Dichloro-2,4,6-trihydroxypyridine: Features hydroxyl groups instead of methoxy groups.

Uniqueness: 3,5-Dichloro-2,4,6-trimethoxypyridine is unique due to the presence of methoxy groups, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

3,5-dichloro-2,4,6-trimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO3/c1-12-6-4(9)7(13-2)11-8(14-3)5(6)10/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPOVNWWCSXCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC(=C1Cl)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70485209
Record name 3,5-DICHLORO-2,4,6-TRIMETHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2412-97-7
Record name 3,5-DICHLORO-2,4,6-TRIMETHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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